molecular formula C11H13FN2 B13148819 3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile

3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile

Cat. No.: B13148819
M. Wt: 192.23 g/mol
InChI Key: FOJLVPKTVACHMI-UHFFFAOYSA-N
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Description

3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an ethyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile typically involves the following steps:

    Nitration: The starting material, 5-fluorobenzonitrile, undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with ethyl(methyl)amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile involves its interaction with specific molecular targets. The ethyl(methyl)amino group can interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-([Methyl(phenyl)amino]methyl)-5-fluorobenzonitrile
  • 3-([Ethyl(phenyl)amino]methyl)-5-fluorobenzonitrile
  • 3-([Methyl(ethyl)amino]methyl)-4-fluorobenzonitrile

Uniqueness

3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

3-[[ethyl(methyl)amino]methyl]-5-fluorobenzonitrile

InChI

InChI=1S/C11H13FN2/c1-3-14(2)8-10-4-9(7-13)5-11(12)6-10/h4-6H,3,8H2,1-2H3

InChI Key

FOJLVPKTVACHMI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CC(=C1)F)C#N

Origin of Product

United States

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